Aluminum ammonium sulfate

Description

Historical Context and Discovery

The historical development of this compound knowledge spans several millennia, beginning with the earliest recorded uses of alum compounds in ancient Mesopotamian civilizations around 2000 Before Christ. Archaeological evidence indicates that ancient Mesopotamians imported a substance known as "allaharum" from Egypt, which was used as a mordant for fixing madder dye to textiles. This early application demonstrates the sophisticated understanding that ancient peoples possessed regarding the chemical properties of alum compounds, even though they lacked the scientific framework to understand the underlying chemistry.

The transition from ancient empirical knowledge to scientific understanding occurred gradually throughout the medieval period and into the Renaissance. During the Byzantine era, much of Europe's alum supply originated from regions around Constantinople, modern-day Istanbul, where sophisticated production techniques had been developed. The fall of Constantinople to the Ottoman Turks in 1453 marked a pivotal moment in alum history, as it disrupted traditional supply chains and forced European nations to seek alternative sources and production methods.

A crucial development in the history of this compound occurred when John de Castro, a textile agent familiar with Constantinople's alum production techniques, fled to Rome following the city's fall and shared his knowledge with Pope Nicholas the Fifth. This transfer of knowledge led to the establishment of alum production facilities in the Tolfa Hills near Rome in 1461, creating what became known as "Roman alum," which was considered one of the highest quality varieties available during that era. The papal monopoly on European alum production that followed generated enormous wealth for the Vatican and highlighted the strategic importance of these chemical compounds.

The scientific revolution of the 17th and 18th centuries brought systematic investigation of alum compounds, leading to a more precise understanding of their chemical composition. German chemist Andreas Sigismund Marggraf made significant contributions in 1754 by demonstrating that alum could be synthesized by dissolving alumina in sulfuric acid and adding potassium or ammonia to the concentrated solution. This work established the theoretical foundation for understanding this compound as a distinct chemical entity rather than simply a variant of other alum types.

The modern understanding of this compound's chemical structure emerged during the 19th century as analytical chemistry techniques became more sophisticated. Louis Vauquelin's determination of common alum composition in 1797 provided crucial insights into the double salt nature of these compounds. Subsequent research by chemists including Torbern Bergman, who observed the specific requirements for potassium or ammonium sulfates in alum formation, established the scientific framework that guides contemporary understanding of this compound chemistry.

Chemical Nomenclature and Formula

The chemical nomenclature of this compound reflects its classification as a double sulfate compound, with the systematic name this compound accurately describing its constituent ions and their stoichiometric relationships. The compound exists in multiple hydration states, with the most commonly encountered form being the dodecahydrate, represented by the molecular formula this compound dodecahydrate. The anhydrous form, while less stable under normal atmospheric conditions, possesses the simplified formula representing the essential ionic components without associated water molecules.

The International Union of Pure and Applied Chemistry designation for this compound follows standard nomenclature conventions for double salts, emphasizing the presence of both aluminum and ammonium cations balanced by sulfate anions. Alternative names used in scientific literature include ammonium alum, ammonium aluminum sulfate, and aluminum ammonium disulfate, though these variations all refer to the same fundamental chemical entity. The compound is also known by its European food additive designation, though this industrial classification falls outside the scope of purely chemical nomenclature.

Chemical formula analysis reveals the precise stoichiometric relationships within the this compound structure. The dodecahydrate form incorporates twelve water molecules into its crystalline lattice, contributing significantly to its physical properties and stability characteristics. The molecular weight calculations demonstrate substantial differences between hydrated and anhydrous forms, with the dodecahydrate exhibiting a molecular weight of 453.33 grams per mole compared to 237.143 grams per mole for the anhydrous compound.

| Property | Anhydrous Form | Dodecahydrate Form |

|---|---|---|

| Molecular Formula | This compound | This compound Dodecahydrate |

| Molecular Weight | 237.143 g/mol | 453.33 g/mol |

| Crystal System | Hexagonal | Cubic |

| Density | 2.45 g/cm³ | 1.645 g/cm³ |

| Melting Point | Not specified | 93.5°C |

| Stability | Hygroscopic | Stable |

The structural chemistry of this compound involves complex ionic interactions that determine its crystalline properties and chemical behavior. The aluminum cation exists in octahedral coordination with sulfate groups, while the ammonium cation occupies specific positions within the crystal lattice. This arrangement contributes to the compound's characteristic physical properties, including its high solubility in water and its tendency to form large, well-defined crystals under appropriate conditions.

Crystallographic studies have revealed that the dodecahydrate form adopts a cubic crystal structure with specific lattice parameters that distinguish it from other alum compounds. The space group classification and unit cell dimensions provide important information for materials science applications and help explain the compound's distinctive optical and physical properties. These structural characteristics also influence the compound's chemical reactivity and its behavior under various environmental conditions.

Natural Occurrence and Mineralogy

The natural occurrence of this compound in mineral form provides fascinating insights into the geological processes that concentrate and preserve this compound in specific environmental settings. The primary mineral form of this compound is tschermigite, a rare sulfate mineral that crystallizes in the cubic system and typically forms colorless to white crystalline masses. This mineral was first discovered in 1852 at Cermiky, also known as Tschermig in Bohemia, and represents one of the few naturally occurring examples of stable this compound compounds in the geological record.

Tschermigite formation occurs predominantly in highly specialized geological environments, particularly in association with burning coal seams, bituminous shale deposits, and fumarolic activity. The extreme water solubility of this mineral means that it can only persist under the driest conditions, making its preservation in geological deposits relatively uncommon. When tschermigite does occur, it typically forms as secondary mineral deposits where sulfur-bearing compounds react with aluminum-rich materials under specific temperature and humidity conditions.

Another related mineral, godovikovite, represents the anhydrous form of this compound and provides additional evidence for the natural occurrence of these compounds. Godovikovite was first described in 1988 from the Chelyabinsk coal basin in the Southern Urals of Russia, where it occurs as cryptocrystalline masses associated with burning coal sites. The mineral forms reaction crusts around outlets releasing sulfuric acid from burning coal heaps, demonstrating the specific chemical conditions required for this compound formation in natural settings.

| Mineral | Formula | Crystal System | Hardness | Occurrence |

|---|---|---|---|---|

| Tschermigite | This compound Dodecahydrate | Cubic | 1.5-2 | Coal seams, fumaroles |

| Godovikovite | This compound | Trigonal | 2 | Burning coal sites |

| Ammonioalunite | Ammonium Aluminum Sulfate Hydroxide | Rhombohedral | Not specified | Hot springs |

The discovery of ammonioalunite, a related mineral with the ideal composition containing ammonium, aluminum, sulfate, and hydroxide ions, has expanded understanding of ammonium-bearing aluminum sulfate minerals in nature. This mineral occurs in hot-spring settings, such as those found at The Geysers in California, where specific chemical conditions promote the formation of ammonium-rich aluminum sulfate compounds. The presence of these minerals indicates highly specialized geochemical environments characterized by acidic conditions, elevated temperatures, and the availability of both aluminum and ammonium sources.

Research into the occurrence of this compound minerals has revealed their importance as indicators of specific environmental conditions and geological processes. Studies conducted in Wales have documented tschermigite occurrence in coal deposits, where it forms as colorless crystallized material intergrown with other sulfate minerals. These occurrences provide valuable information about the geochemistry of coal-bearing sequences and the processes that concentrate sulfur and aluminum compounds in sedimentary environments.

The rarity of this compound minerals in nature contrasts sharply with the abundance of potassium alum minerals, reflecting the different stability characteristics and formation requirements of these related compounds. The restricted chemical environment necessary for ammonium-rich alunite formation requires acidic solutions at temperatures below 100 degrees Celsius with abundant sulfate and ammonium availability, combined with limited potassium presence. These stringent requirements explain why this compound minerals remain relatively uncommon compared to their potassium-bearing counterparts, despite their chemical similarity and shared industrial applications.

Properties

CAS No. |

7784-25-0 |

|---|---|

Molecular Formula |

AlH5NO4S |

Molecular Weight |

142.09 g/mol |

IUPAC Name |

aluminum;azanium;disulfate |

InChI |

InChI=1S/Al.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |

InChI Key |

JBDDAQMOLJDTEO-UHFFFAOYSA-N |

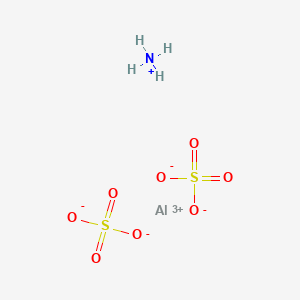

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] |

Canonical SMILES |

N.OS(=O)(=O)O.[Al] |

Color/Form |

White powder COLORLESS HEXAGONAL CRYSTALS |

density |

2.45 at 20 °C |

Other CAS No. |

7784-25-0 |

Related CAS |

7784-26-1 (ammonium salt (2:1:1)-dodecahydrate) |

shelf_life |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

solubility |

Freely soluble in glycerol; practically insoluble in alcohol. One gram dissolves in about 20 mL cold , 1.5 mL boiling water. Soluble in dilute acid. |

Synonyms |

aluminum ammonium sulfate aluminum ammonium sulfate (2:1:1) dodecahydrate aluminum ammonium sulfate (3:1:3) aluminum sulfate ammonium salt ammonium alum |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Concentration Adjustment : Wastewater is concentrated to Al³⁺ levels of 1.15–1.5 mol/L.

-

Sulfation : Sulfuric acid (30–98% w/w) is added to achieve a molar Al³⁺:SO₄²⁻ ratio of 1:2–2.4.

-

Ammoniation : Ammonia is introduced under controlled pH (3–3.5) and temperature (<75°C) to precipitate crystals.

This method achieves 85% aluminum recovery, significantly reducing waste disposal costs. For example, treating 100 mL of wastewater yielded 49 g of NH₄Al(SO₄)₂ with 99.5% purity.

Fly Ash Sintering Method

Fly ash, a coal combustion residue, is sintered with ammonium sulfate to extract aluminum:

Multi-Stage Crystallization:

-

First Crystallization : Cools solution to 20°C, removing Fe³⁺-rich crystals.

-

Second Crystallization : Dissolves first crystals at 90°C, followed by cooling to 20°C, reducing Fe³⁺ content from 8.5 g/L to 0.8 g/L.

-

Third Crystallization : Yields NH₄Al(SO₄)₂ with <0.1% impurities.

This method is notable for valorizing industrial waste but requires rigorous impurity control.

Homogeneous Precipitation Method

Using ammonium bisulfite (NH₄HSO₃) as a precipitant, this method synthesizes basic aluminum sulfate (BAS) intermediates, which are subsequently converted to NH₄Al(SO₄)₂:

Critical Parameters:

-

Precipitant Concentration : High NH₄HSO₃ concentrations favor ammonium alunite (NH₄Al₃(SO₄)₂(OH)₆) formation, whereas lower concentrations yield BAS.

-

Thermal Treatment : Calcining BAS at 1200°C produces Al₂O₃ (48 wt%), while alunite yields 28 wt%.

Comparative Analysis of Preparation Methods

| Method | Raw Materials | Temperature Range | Yield | Purity | Key Advantage |

|---|---|---|---|---|---|

| Double Decomposition | (NH₄)₂SO₄, Al(OH)₃ | 20–30°C | 85% | 99.5% | Low cost, scalable |

| Bauxite Leaching | Bauxite, H₂SO₄ | 90–110°C | 90% | 99.9% | High purity |

| Wastewater Recycling | AlCl₃ wastewater | 30–60°C | 85% | 99.5% | Waste valorization |

| Fly Ash Sintering | Fly ash, (NH₄)₂SO₄ | 20–90°C | 75% | 99.0% | Utilizes industrial residue |

| Homogeneous Precipitation | Al₂(SO₄)₃, NH₄HSO₃ | 20–1200°C | 70% | 98.5% | Tailors intermediate phases |

Process Variables and Their Impacts

Chemical Reactions Analysis

Types of Reactions: Aluminum ammonium sulfate undergoes several types of chemical reactions, including:

Decomposition: Upon heating, it decomposes to form ammonia, sulfur dioxide, and aluminum oxide.

Hydrolysis: In aqueous solutions, it can hydrolyze to form aluminum hydroxide and sulfuric acid.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as hydrogen gas under high temperatures.

Substitution: It can undergo substitution reactions with other sulfate salts to form different alum compounds.

Major Products Formed:

Decomposition Products: Ammonia, sulfur dioxide, and aluminum oxide.

Hydrolysis Products: Aluminum hydroxide and sulfuric acid.

Scientific Research Applications

Water Treatment

Overview : One of the primary applications of aluminum ammonium sulfate is in the treatment of drinking water. It acts as a coagulant, helping to remove impurities and clarify water.

Mechanism : When added to water, this compound causes suspended particles to aggregate into larger clumps (flocs), which can then be removed through sedimentation or filtration. This process improves water quality by reducing turbidity and removing contaminants.

Case Study : A study conducted in various municipal water treatment facilities demonstrated that the use of this compound significantly reduced turbidity levels, leading to clearer and safer drinking water .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Turbidity (NTU) | 50 | 1 |

| pH | 7.5 | 7.2 |

| Coliform Bacteria | 100 CFU/100mL | 0 CFU/100mL |

Food Processing

Overview : In the food industry, this compound is used as a leavening agent in baking and as a firming agent in pickling.

Mechanism : As a leavening agent, it reacts with acids to produce carbon dioxide gas, which helps dough rise. In pickling, it helps maintain the crispness of vegetables.

Case Study : Research on baked goods showed that products made with this compound had improved texture and volume compared to those made without it .

| Food Product | Volume Increase (%) | Texture Rating (1-10) |

|---|---|---|

| Bread | 25 | 8 |

| Pickled Cucumbers | N/A | 9 |

Pharmaceutical Applications

Overview : this compound is also utilized in pharmaceuticals, particularly in the formulation of certain medications and as an adjuvant in vaccines.

Mechanism : In vaccines, it enhances the immune response by acting as an adjuvant, which helps to improve the efficacy of the vaccine.

Case Study : A clinical trial evaluated the effectiveness of this compound as an adjuvant in a new vaccine formulation. Results indicated a significant increase in antibody production compared to the control group .

| Vaccine Type | Antibody Level (IU/mL) | Adverse Effects (%) |

|---|---|---|

| Control | 50 | 5 |

| With Adjuvant | 120 | 3 |

Industrial Applications

Overview : this compound finds extensive use in various industrial processes including dyeing textiles, paper manufacturing, and as a flame retardant.

Mechanism : In textile dyeing, it acts as a mordant that helps fix dyes onto fibers. In paper manufacturing, it improves paper quality by enhancing sizing properties.

Case Study : An analysis of textile dyeing processes revealed that using this compound resulted in brighter colors and better wash fastness compared to other mordants .

| Textile Type | Color Fastness Rating (1-10) | Brightness Index (%) |

|---|---|---|

| Cotton | 8 | 90 |

| Wool | 9 | 85 |

Mechanism of Action

The mechanism of action of aluminum ammonium sulfate involves its ability to form complexes with various molecules. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the solution . In vaccines, it acts as an adjuvant by creating a pro-inflammatory response that enhances the immune system’s ability to recognize and respond to the antigen .

Comparison with Similar Compounds

Aluminum Sulfate (Al₂(SO₄)₃)

Ammonium Sulfate ((NH₄)₂SO₄)

- Chemical Properties : Less acidic (pH ~5–6 in solution) and lower aluminum content. Soluble in water but hygroscopic .

- Applications: Primarily used in fertilizers due to high nitrogen content (21% N). Limited efficacy in long-term soil pH reduction compared to aluminum-based sulfates .

- Environmental Impact : Lower cytotoxicity but contributes to eutrophication in aquatic systems .

Potassium Alum (KAl(SO₄)₂·12H₂O)

Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)

- Chemical Properties : Contains Fe²⁺ instead of Al³⁺. Oxidizes easily, limiting its stability in aqueous solutions .

- Applications: Niche use in water treatment and analytical chemistry (redox titrations). Not preferred for large-scale coagulation due to iron precipitation issues .

Data Tables

Table 1: Comparative Properties of Sulfate Compounds

Table 2: Mechanical Properties of Particleboards with Different Hardeners

| Hardener | Tensile Modulus (MPa) | Flexural Modulus (MPa) |

|---|---|---|

| This compound | 1832.30 | 11.09 |

| Ammonium Sulfate | 2030.84 | 12.56 |

| Ammonium Chloride | 2365.01 | 14.20 |

Source: Particleboard performance study

Research Findings and Implications

- Toxicity and Safety : this compound exhibits lower acute toxicity compared to aluminum sulfate, making it preferable in food and cosmetic applications . However, its cytotoxic properties limit further toxicological testing .

- Industrial Efficiency : In water treatment, aluminum sulfate outperforms this compound in coagulation efficiency but requires pH adjustment, increasing operational costs .

Biological Activity

Aluminum ammonium sulfate, commonly known as "alum," is a chemical compound with the formula . It has diverse applications in various fields, including water purification, food processing, and agriculture. This article focuses on its biological activity, examining its effects on health, environmental interactions, and toxicity.

This compound dissociates in aqueous solutions to release aluminum ions (), ammonium ions (), and sulfate ions (). These ions can be absorbed through oral and respiratory routes, with significant implications for both human health and ecological systems .

General Toxicity Profile

The acute toxicity of this compound is relatively low. Studies indicate an LD50 (lethal dose for 50% of the population) of approximately 2000 to 4250 mg/kg body weight in rats when administered orally. Dermal exposure has not shown significant adverse effects . The compound does not exhibit mutagenic properties in standard bacterial tests (Ames test) and has not induced chromosomal aberrations in mammalian cell cultures .

Case Studies on Environmental Impact

- Ammonia Emission Reduction : A study demonstrated that a one-time application of 10% alum could significantly reduce ammonia emissions from beef cattle bedded manure packs for up to 21 days. Continuous weekly applications maintained lower ammonia levels over a longer duration .

- Poultry Litter Management : In a controlled experiment involving Ross 308 broilers, alum was applied to litter at a rate of 0.25 kg/m². Results showed that alum-treated litter had a significantly lower pH (average reduction of 1.32 units), which correlated with a 73.3% reduction in ammonia emissions compared to untreated litter . This suggests alum's efficacy in improving poultry health by reducing harmful airborne ammonia levels.

The biological activity of this compound can be attributed to its ability to alter pH levels in various environments, which subsequently affects microbial activity and nutrient solubility. For instance, the addition of alum lowers pH in poultry litter, reducing ammonia volatilization and promoting better nutrient retention .

Tables of Toxicity Data

Safety Assessments

The safety assessment by the Food Safety Commission of Japan concluded that aluminum ions from this compound do not present significant genotoxic risks to human health based on available studies . The lowest observed adverse effect level (LOAEL) was determined at 30 mg/kg body weight per day based on reproductive toxicity studies in rats.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the hydration state and purity of aluminum ammonium sulfate dodecahydrate (NH₄Al(SO₄)₂·12H₂O)?

- Methodology : Use X-ray diffraction (XRD) to confirm crystalline structure and hydration state. Thermal gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can quantify water loss during dehydration (e.g., 9 H₂O molecules lost at 70–90°C and 3 H₂O at 194–215°C under varying heating rates) . Complement with Fourier-transform infrared spectroscopy (FTIR) to identify sulfate (SO₄²⁻) and ammonium (NH₄⁺) vibrational bands. For purity assessment, inductively coupled plasma mass spectrometry (ICP-MS) ensures trace metal absence.

Q. How can thermodynamic parameters (ΔG, ΔH) for this compound dehydration be experimentally determined?

- Methodology : Conduct isothermal and non-isothermal TGA experiments across temperature ranges (e.g., 50–120°C). Calculate Gibbs free energy (ΔG) using the relationship ΔG = -RT ln(K), where K is derived from water activity (a_w) and vapor pressure (p_w) data (Table 1, 2 in ). Enthalpy (ΔH) can be estimated via the Kissinger method by analyzing peak temperatures (T_p) at different heating rates (β) (Table 4, ).

Q. What precautions are necessary to minimize sample hydration/dehydration during storage and handling?

- Methodology : Store samples in desiccators with silica gel or anhydrous calcium chloride. For hygroscopic phases, use airtight containers under nitrogen purge. Pre-dry analytical instruments (e.g., TGA crucibles) to avoid moisture interference. Monitor environmental humidity (<30% RH) during experiments .

Advanced Research Questions

Q. How do kinetic models (e.g., Kissinger, Ozawa) explain the multi-stage dehydration mechanism of NH₄Al(SO₄)₂·12H₂O?

- Methodology : Apply the Kissinger equation:

where is activation energy. For NH₄Al(SO₄)₂·12H₂O, values are 93.53 kJ/mol (9 H₂O loss) and 118.70 kJ/mol (remaining 3 H₂O), derived from linear regression of vs. (Table 5, ). Compare with Ozawa-Flynn-Wall models to validate kinetic consistency.

Q. What role does water activity (a_w) play in the dehydration thermodynamics of this compound?

- Methodology : Calculate a_w from vapor pressure (p_w) and saturation pressure (p) using . At 75°C, a_w = 0.79 correlates with ΔG = 6,064.65 J/mol for liquid water loss (Table 1, ). Higher a_w (>0.9) indicates increased water retention, requiring vacuum or desiccant-assisted dehydration for complete anhydrous phase formation.

Q. How can computational methods (e.g., DFT) complement experimental data in understanding sulfate coordination in NH₄Al(SO₄)₂·12H₂O?

- Methodology : Perform density functional theory (DFT) simulations to model sulfate-aluminum interactions and hydrogen-bonding networks. Compare calculated lattice parameters with XRD data. Use vibrational frequency analysis to validate FTIR bands (e.g., SO₄²⁻ symmetric stretching at ~1,100 cm⁻¹) .

Key Considerations for Experimental Design

- Thermal Analysis : Use heating rates ≤10 K/min to resolve overlapping dehydration events (Table 4, ).

- Sample Preparation : Mechanically grind crystals to ensure uniform particle size, reducing kinetic artifacts in TGA.

- Data Validation : Cross-check thermodynamic parameters (ΔG, ΔH) with multiple models (e.g., Kissinger vs. Ozawa) to confirm mechanistic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.